N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine
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Overview
Description
N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a nitro group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine typically involves multi-step organic reactions One common method starts with the nitration of 2-methylphenylthiophene to introduce the nitro group This is followed by the sulfonation of the thiophene ring to form the sulfone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfone group can enhance the compound’s stability and facilitate its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-4-nitrothiophene-2-amine: Similar structure but lacks the sulfone group.
N-(2-methylphenyl)-4-nitro-2,5-dihydrothiophen-3-amine: Similar structure but lacks the sulfone group.
N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophene-3-carboxamide: Similar structure but has a carboxamide group instead of an amine group.
Uniqueness
N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine is unique due to the presence of both the nitro and sulfone groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-8-4-2-3-5-9(8)12-10-6-18(16,17)7-11(10)13(14)15/h2-5,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXFUGYIJQAFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(CS(=O)(=O)C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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